molecular formula C22H18ClN3O B12143887 7-{[(3-Chlorophenyl)amino](pyridin-2-yl)methyl}-2-methylquinolin-8-ol

7-{[(3-Chlorophenyl)amino](pyridin-2-yl)methyl}-2-methylquinolin-8-ol

Cat. No.: B12143887
M. Wt: 375.8 g/mol
InChI Key: LRORHYYIGOEORJ-UHFFFAOYSA-N
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Description

7-{(3-Chlorophenyl)aminomethyl}-2-methylquinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with a 3-chlorophenylamino group, a pyridin-2-ylmethyl group, and a hydroxyl group at the 8th position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{(3-Chlorophenyl)aminomethyl}-2-methylquinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the 3-Chlorophenylamino Group: The 3-chlorophenylamino group can be introduced via nucleophilic aromatic substitution, where 3-chloroaniline reacts with the quinoline derivative.

    Attachment of the Pyridin-2-ylmethyl Group: This step involves the reaction of the quinoline derivative with 2-bromomethylpyridine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-{(3-Chlorophenyl)aminomethyl}-2-methylquinolin-8-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 8th position can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chlorine atom in the 3-chlorophenylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-{(3-Chlorophenyl)aminomethyl}-2-methylquinolin-8-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-{(3-Chlorophenyl)aminomethyl}-2-methylquinolin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the biological pathway it regulates. This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as 2-methylquinolin-8-ol and 2-chloroquinoline share structural similarities.

    Pyridine Derivatives: Compounds like 2-bromomethylpyridine and 2-chloropyridine are structurally related.

Uniqueness

The uniqueness of 7-{(3-Chlorophenyl)aminomethyl}-2-methylquinolin-8-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H18ClN3O

Molecular Weight

375.8 g/mol

IUPAC Name

7-[(3-chloroanilino)-pyridin-2-ylmethyl]-2-methylquinolin-8-ol

InChI

InChI=1S/C22H18ClN3O/c1-14-8-9-15-10-11-18(22(27)20(15)25-14)21(19-7-2-3-12-24-19)26-17-6-4-5-16(23)13-17/h2-13,21,26-27H,1H3

InChI Key

LRORHYYIGOEORJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=CC=N3)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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